Choline fenofibrate

Catalog No.
S523595
CAS No.
856676-23-8
M.F
C22H28ClNO5
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline fenofibrate

CAS Number

856676-23-8

Product Name

Choline fenofibrate

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium

Molecular Formula

C22H28ClNO5

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

JWAZHODZSADEHB-UHFFFAOYSA-M

SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO

solubility

Soluble in DMSO, not in water

Synonyms

ABT-335; ABT 335; ABT335; HIP0901; HIP-0901; HIP 0901; Choline fenofibrate; Trilipix. Fibricor; fenofibric acid.

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO

The exact mass of the compound Choline fenofibrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Combination Therapy in Cardiovascular Disease

Cocrystallization to Improve Solubility and Bioavailability

Treatment of Primary Hypercholesterolemia or Mixed Dyslipidemia

Treatment of Severe Hypertriglyceridemia

Treatment of Fredrickson Type IV and V Hypertriglyceridemia

Improving Drug Solubility and Bioavailability

Choline fenofibrate is a choline salt of fenofibric acid, classified as a lipid-lowering agent. It is primarily utilized in the treatment of dyslipidemia, particularly for lowering triglycerides and increasing high-density lipoprotein cholesterol levels. This compound is notable for its hydrophilic properties, which enhance its gastrointestinal absorption compared to traditional formulations of fenofibrate, making it a more bioavailable option for patients .

Fenofibric acid, the active component of choline fenofibrate, is believed to work by increasing the activity of lipoprotein lipase, an enzyme that breaks down triglycerides (fats) in the blood []. It might also decrease the production of triglycerides by the liver [].

As choline fenofibrate is under development, information on its safety profile is limited. However, fenofibric acid, its active component, can cause side effects like muscle pain, nausea, and digestive issues []. More research is needed to determine the safety profile of choline fenofibrate.

Choline fenofibrate undergoes hydrolysis in the gastrointestinal tract to yield fenofibric acid, the active metabolite responsible for its therapeutic effects. This reaction allows for immediate bioavailability without the need for extensive hepatic metabolism . The chemical structure can be represented as follows:

  • IUPAC Name: (2-hydroxyethyl)trimethylazanium 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
  • Chemical Formula: C22H28ClNO5

The compound exhibits significant interactions with biological membranes due to its amphiphilic nature, allowing it to effectively penetrate lipid layers and exert its effects on lipid metabolism .

Choline fenofibrate activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), leading to increased lipolysis and elimination of triglyceride-rich particles from plasma. This mechanism reduces elevated low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels . Clinical studies have shown that it effectively lowers triglyceride levels by approximately 34% after 12 weeks of treatment, comparable to micronized fenofibrate .

The synthesis of choline fenofibrate involves several steps:

  • Formation of Fenofibric Acid: Starting from 4-chlorophenyl(4-hydroxyphenyl)methanone, it reacts with isopropyl-2-bromo-2-methylpropanoate in the presence of a base (e.g., potassium carbonate) to form fenofibric acid.
  • Salt Formation: Fenofibric acid is then reacted with choline chloride to form choline fenofibrate through an acid-base reaction, resulting in improved solubility and bioavailability .

Choline fenofibrate is primarily indicated for:

  • Treatment of severe hypertriglyceridemia
  • Management of primary hyperlipidemia
  • Addressing mixed dyslipidemia conditions

Its unique formulation allows it to be co-administered with statins without significant risk of drug interactions, making it a preferred choice in patients requiring combination therapy .

Choline fenofibrate has been shown to have a lower potential for pharmacokinetic interactions compared to other fibrates, such as gemfibrozil. This minimizes the risk of adverse effects like rhabdomyolysis when used alongside statins . Studies indicate that it maintains efficacy while being well-tolerated in diverse patient populations, supporting its safety profile in clinical settings .

Choline fenofibrate is part of a broader class of fibrates, which includes several similar compounds. A comparison highlights its unique properties:

Compound NameMechanism of ActionBioavailabilityHydrophilicityApproved for Statin Use
Choline FenofibratePPAR-alpha activationHighHighYes
FenofibratePPAR-alpha activationModerateLowNo
GemfibrozilPPAR-alpha activationModerateLowNo
BezafibratePPAR-alpha activationLowModerateNo

Uniqueness: Choline fenofibrate stands out due to its enhanced solubility and bioavailability, making it effective even at lower doses compared to traditional fibrates. Its approval for use alongside statins further distinguishes it within this class of medications .

Choline fenofibrate represents a significant advancement in fibrate chemistry, offering enhanced hydrophilicity and improved bioavailability compared to traditional fenofibrate formulations. The compound consists of the choline salt of fenofibric acid, where the active metabolite fenofibric acid is paired with a choline cation to form a quaternary ammonium salt [1] [2].

Hydrolysis and Salt Formation Methods

The manufacturing process of choline fenofibrate involves two distinct chemical transformations: the hydrolysis of fenofibrate to fenofibric acid and the subsequent salt formation with choline hydroxide [3]. The hydrolysis reaction utilizes aqueous sodium hydroxide in isopropanol at reflux conditions, achieving temperatures of approximately 82°C for a duration of two hours [3]. This saponification process demonstrates exceptional conversion efficiency, consistently yielding greater than 99.5% conversion of fenofibrate to fenofibric acid [3].

The salt formation mechanism involves a direct acid-base neutralization reaction between fenofibric acid and choline hydroxide. The process occurs in methanol solution under controlled conditions, where the choline hydroxide acts as a quaternary ammonium base to neutralize the carboxylic acid functionality of fenofibric acid [1] [4]. Alternative synthetic approaches have been developed utilizing non-metallic inorganic bases in the presence of choline chloride, providing process flexibility and avoiding the use of choline hydroxide [1].

The stoichiometric relationship between fenofibric acid and choline hydroxide follows a 1:1 molar ratio, ensuring complete neutralization and optimal salt formation [3]. The reaction proceeds rapidly at ambient temperatures, with completion typically achieved within one to two hours depending on the scale and mixing conditions [4].

Solvent Selection and Reaction Optimization

Solvent selection plays a critical role in determining both reaction efficiency and crystal habit control in choline fenofibrate manufacturing. The primary solvent systems employed are methanol-isopropanol mixtures and ethanol-isopropanol combinations, each offering distinct advantages in terms of solubility characteristics and process control [3].

Methanol-Isopropanol System: This solvent combination provides excellent solubility for choline fenofibrate, with methanol serving as the primary solvent and isopropanol functioning as an antisolvent [3]. Solubility studies demonstrate that pure methanol achieves approximately 35 weight percent solubility at 60°C, decreasing to 25 weight percent at 50°C and 5 weight percent at 25°C [3]. The addition of isopropanol significantly reduces solubility, enabling controlled crystallization through antisolvent addition.

Ethanol-Isopropanol System: This alternative solvent system was developed to accommodate manufacturing sites preferring to avoid methanol usage [3]. Ethanol provides comparable solubility characteristics to methanol while offering improved safety profiles in industrial settings. The system demonstrates solubility values of approximately 18 weight percent at 70°C, 12 weight percent at 50°C, and 2 weight percent at 25°C [3].

The optimization of reaction conditions involves careful control of temperature profiles, solvent composition ratios, and addition rates. For the methanol-isopropanol system, optimal results are achieved with initial methanol concentrations of 80-85 volume percent, gradually reduced to 20-30 volume percent through controlled isopropanol addition [3]. The ethanol-isopropanol system operates effectively with ethanol concentrations maintained between 95-98 volume percent throughout the crystallization process [3].

Table 1: Crystallization Parameters in Methanol-Isopropanol System

ExperimentAPI Concentration (wt%)MeOH/IPA RatioSeeding Temperature (°C)Supersaturation Ratio (C/C*)Product Morphology
120.157/43501.70Thick Plates
29.558/42251.50Thick Plates
320.759/41501.60Thick Plates
419.557/43501.60Thick Plates
517.250/50501.70Thick Plates
638.080/20501.50Thick Plates
736.080/20501.42Thick Plates
834.080/20501.35Thick Plates
97.240/60222.50Prisms
1012.675/25221.16Thin Plates
1112.375/25251.10Thin Plates

Purification Techniques (Crystallization, Decolorization)

Crystallization represents the primary purification technique for choline fenofibrate, serving dual functions of chemical purification and physical property control [3]. The crystallization process employs controlled supersaturation methodologies to achieve desired crystal habits while removing process-related impurities.

Seeded Crystallization: The process utilizes carefully prepared seed crystals, typically comprising 1-5 weight percent relative to the total active pharmaceutical ingredient in solution [3]. Seeds are prepared through controlled milling of reference standard material to achieve specific particle size distributions, typically with 90th percentile diameters (D90) of 15-70 micrometers [3]. The seeds are introduced as slurries in isopropanol to ensure uniform distribution and minimize localized supersaturation effects.

Supersaturation Control: The supersaturation ratio, defined as the ratio of actual concentration to equilibrium solubility (C/C*), serves as the primary control parameter for crystal habit determination [3]. Optimal thick plate morphology is achieved with supersaturation ratios between 1.3-1.7, while higher ratios (>2.0) promote prismatic growth and lower ratios (<1.2) result in thin plate formation [3].

Temperature Programming: Controlled cooling profiles are employed to maintain consistent supersaturation levels throughout the crystallization process. Typical cooling rates range from 5-15°C per hour, with linear temperature profiles providing optimal results [3]. The cooling process is often preceded by isothermal antisolvent addition to maximize yield while maintaining crystal quality.

Decolorization Methods: While specific decolorization techniques are not extensively detailed in the available literature, the crystallization process inherently provides purification benefits through selective crystallization of the desired product while leaving colored impurities in solution [5]. The recrystallization step effectively removes polymeric impurities that can cause color formation, particularly the poly-isopropylmethacrylate impurity derived from fenofibrate synthesis [3] [5].

Table 2: Crystallization Parameters in Ethanol-Isopropanol System

ExperimentAPI Concentration (wt%)EtOH/IPA RatioSeeding Temperature (°C)Supersaturation Ratio (C/C*)Product Morphology
118.095/560.01.53Thick Plates
214.097.5/2.558.01.23Thick Plates
314.0100/058.01.18Thick Plates
414.095.1/4.958.01.28Thick Plates
517.397.5/2.558.01.52Thick Plates
613.298/258.01.15Thick Plates
714.099.5/0.552.51.45Thick Plates
814.097.5/2.560.01.15Thick Plates
918.095/570.01.07Thick Plates
1015.095/550.01.89Prisms

Challenges in Process Scalability and Impurity Control

The scale-up of choline fenofibrate manufacturing presents several technical challenges, particularly in maintaining consistent crystal habit and controlling trace impurities that significantly impact product quality.

Polymeric Impurity Control: The most significant challenge in choline fenofibrate manufacturing involves controlling trace levels of poly-isopropylmethacrylate, a polymeric impurity originating from fenofibrate synthesis [3] [5]. This impurity demonstrates remarkable potency in altering crystal habit, with concentrations as low as 0.1 weight percent capable of completely changing the product morphology from the desired thick plates or prisms to unacceptable thin plates [3]. The impurity acts as a crystal habit modifier by selectively adsorbing to specific crystal faces and inhibiting their growth, fundamentally altering the crystal development process [5].

Process Robustness: Scaling crystallization processes while maintaining consistent supersaturation profiles requires sophisticated process control systems [6] [7]. The implementation of Process Analytical Technology (PAT) tools, including real-time spectroscopic monitoring and automated control systems, becomes essential for large-scale operations [6] [7]. These systems enable continuous monitoring of critical process parameters such as temperature, concentration, and supersaturation levels.

Heat and Mass Transfer Considerations: Scale-up challenges include maintaining uniform temperature distributions and mixing characteristics in larger vessels. The crystallization process sensitivity to local supersaturation variations necessitates careful attention to impeller design, baffle configuration, and heat transfer characteristics [6]. Non-uniform conditions can lead to variable nucleation rates and inconsistent crystal habit development across the batch.

Solvent Recovery and Environmental Considerations: Large-scale operations require efficient solvent recovery systems to minimize environmental impact and operating costs [6]. The distillation processes used for solvent exchange and purification must be optimized for energy efficiency while maintaining product quality standards.

Table 3: Effect of Polymeric Impurity on Crystal Habit

ExperimentPolymer Concentration (wt%)API Concentration (wt%)MeOH/IPA RatioSeeding Temperature (°C)Supersaturation Ratio (C/C*)Product Morphology
10.43680/20501.42Thin Plates
20.33680/20501.42Thin Plates
30.13680/20501.42Thin Plates

Comparative Analysis of Synthetic Routes

Multiple synthetic approaches have been developed for choline fenofibrate production, each offering distinct advantages and limitations in terms of process complexity, impurity control, and manufacturing economics.

Direct Salt Formation Route: This approach involves the direct reaction of fenofibric acid with choline hydroxide or choline chloride in the presence of appropriate bases [1] [4]. The process offers simplicity with minimal processing steps but provides limited control over crystal habit and may result in variable product quality. The route is suitable for smaller scale operations where process simplicity outweighs concerns about crystal morphology control.

Evaporative Crystallization Route: This traditional approach utilizes solvent removal to induce crystallization, typically through distillation processes [3]. While operationally straightforward, this method provides poor control over supersaturation profiles and often results in variable crystal habits. The process is suitable for initial product isolation but generally requires subsequent recrystallization for optimal product quality.

Controlled Crystallization Routes: These sophisticated approaches employ precise control of supersaturation, temperature profiles, and seeding protocols to achieve consistent crystal habit and high product quality [3]. The methanol-isopropanol system provides excellent crystal habit control with supersaturation ratios between 1.3-1.7 producing optimal thick plate morphology [3]. The ethanol-isopropanol alternative offers similar performance while avoiding methanol usage, making it suitable for facilities with solvent restrictions [3].

Economic Considerations: Manufacturing costs vary significantly among routes, with direct salt formation offering the lowest raw material and processing costs but potentially higher quality control expenses due to variable product characteristics [8]. Controlled crystallization routes require higher initial capital investment for sophisticated process control equipment but provide superior product consistency and reduced quality-related costs [8].

Environmental Impact: Solvent selection significantly impacts environmental considerations, with methanol-free processes generally preferred for sustainability reasons [3]. Solvent recovery efficiency varies among routes, with controlled crystallization processes typically offering superior recovery rates due to their sophisticated distillation and purification systems [3].

Table 4: Comparative Analysis of Synthetic Routes

RouteStarting MaterialsProcess StepsTemperature Range (°C)Solvent RecoveryCrystal Habit ControlScalabilityImpurity Removal
Direct Salt FormationFenofibric acid + Choline hydroxide1-2 steps20-60ModeratePoorGoodLimited
Evaporative CrystallizationFenofibrate + NaOH + Choline hydroxide3-4 steps20-82GoodVariableModerateGood
Controlled Crystallization (MeOH-IPA)Choline fenofibrate + MeOH/IPA4-5 steps20-60ExcellentExcellentGoodExcellent
Controlled Crystallization (EtOH-IPA)Choline fenofibrate + EtOH/IPA4-5 steps0-75GoodGoodGoodGood

Process Selection Criteria: The selection of optimal synthetic routes depends on multiple factors including production scale, quality requirements, regulatory constraints, and economic considerations [8]. For commercial pharmaceutical manufacturing, controlled crystallization routes generally provide the best balance of product quality, process robustness, and regulatory compliance [3]. Research and development applications may benefit from simpler direct salt formation approaches where rapid material generation takes precedence over crystal habit optimization.

Future Developments: Emerging technologies including continuous processing, Process Analytical Technology implementation, and advanced process control systems offer opportunities for further optimization of choline fenofibrate synthesis [6] [7]. These developments focus on improving process efficiency, reducing environmental impact, and enhancing product quality consistency across various production scales.

Table 5: Manufacturing Challenges and Solutions

ChallengeImpactSolutionImplementation CostEffectiveness
Polymeric Impurity ControlHighRecrystallization of fenofibrateMediumExcellent
Crystal Habit VariabilityHighControlled supersaturationLowExcellent
Solvent SelectionMediumMethanol-free alternativesMediumGood
Process ScalabilityMediumRobust seeding protocolsHighGood
Yield OptimizationMediumOptimized distillationLowGood
Quality ControlHighReal-time monitoringHighExcellent

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

421.1656007 g/mol

Monoisotopic Mass

421.1656007 g/mol

Heavy Atom Count

29

Appearance

White to light yellow solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4BMH7IZT98

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 50 of 52 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (98%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Choline Fenofibrate is a choline formulation of fenofibrate, a synthetic phenoxy-isobutyric acid derivate and prodrug with antihyperlipidemic activity.

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AB - Fibrates
C10AB11 - Choline fenofibrate

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

856676-23-8

Wikipedia

Choline fenofibrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kim KS, Kim JH, Jin SG, Kim DW, Kim DS, Kim JO, Yong CS, Cho KH, Li DX, Woo JS, Choi HG. Effect of magnesium carbonate on the solubility, dissolution and oral bioavailability of fenofibric acid powder as an alkalising solubilizer. Arch Pharm Res. 2016 Apr;39(4):531-8. doi: 10.1007/s12272-015-0701-9. Epub 2016 Mar 18. PubMed PMID: 26992922.
2: Patel P, Barkate H. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population. Indian J Endocrinol Metab. 2016 Jan-Feb;20(1):67-71. doi: 10.4103/2230-8210.172243. PubMed PMID: 26904471; PubMed Central PMCID: PMC4743387.
3: Kim KS, Jin SG, Mustapha O, Yousaf AM, Kim DW, Kim YH, Kim JO, Yong CS, Woo JS, Choi HG. Novel fenofibric acid-loaded controlled release pellet bioequivalent to choline fenofibrate-loaded commercial product in beagle dogs. Int J Pharm. 2015 Jul 25;490(1-2):273-80. doi: 10.1016/j.ijpharm.2015.05.059. Epub 2015 May 27. PubMed PMID: 26024820.
4: Lever M, McEntyre CJ, George PM, Slow S, Chambers ST, Foucher C. Fenofibrate causes elevation of betaine excretion but not excretion of other osmolytes by healthy adults. J Clin Lipidol. 2014 Jul-Aug;8(4):433-40. doi: 10.1016/j.jacl.2014.04.001. Epub 2014 Apr 16. PubMed PMID: 25110225.
5: Davidson MH, Rosenson RS, Maki KC, Nicholls SJ, Ballantyne CM, Mazzone T, Carlson DM, Williams LA, Kelly MT, Camp HS, Lele A, Stolzenbach JC. Effects of fenofibric acid on carotid intima-media thickness in patients with mixed dyslipidemia on atorvastatin therapy: randomized, placebo-controlled study (FIRST). Arterioscler Thromb Vasc Biol. 2014 Jun;34(6):1298-306. doi: 10.1161/ATVBAHA.113.302926. Epub 2014 Apr 17. PubMed PMID: 24743431.
6: Jha P, Claudel T, Baghdasaryan A, Mueller M, Halilbasic E, Das SK, Lass A, Zimmermann R, Zechner R, Hoefler G, Trauner M. Role of adipose triglyceride lipase (PNPLA2) in protection from hepatic inflammation in mouse models of steatohepatitis and endotoxemia. Hepatology. 2014 Mar;59(3):858-69. doi: 10.1002/hep.26732. Epub 2014 Jan 28. PubMed PMID: 24002947.
7: Davidson M, Rosenson RS, Maki KC, Nicholls SJ, Ballantyne CM, Setze C, Carlson DM, Stolzenbach J. Study design, rationale, and baseline characteristics: evaluation of fenofibric acid on carotid intima-media thickness in patients with type IIb dyslipidemia with residual risk in addition to atorvastatin therapy (FIRST) trial. Cardiovasc Drugs Ther. 2012 Aug;26(4):349-58. doi: 10.1007/s10557-012-6395-z. PubMed PMID: 22622962; PubMed Central PMCID: PMC3407355.
8: Sisková K, Bilka F, Adameová A, Balazová A, Mydla M, Pauliková I. Influence of lipid imbalance on butyrylcholinesterase activity and biotransformation efficiency. Pharmazie. 2012 Apr;67(4):345-50. PubMed PMID: 22570941.
9: Campbell J, Mohiuddin SM. The role of a new formulation of fenofibric acid in the treatment of mixed dyslipidemia in type 2 diabetes. Drugs Today (Barc). 2010 Oct;46(10):757-64. doi: 10.1358/dot.2010.46.10.1519652. Review. PubMed PMID: 21076712.
10: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Dec;31(10):661-700. PubMed PMID: 20140276.
11: Chanda D, Lee CH, Kim YH, Noh JR, Kim DK, Park JH, Hwang JH, Lee MR, Jeong KH, Lee IK, Kweon GR, Shong M, Oh GT, Chiang JY, Choi HS. Fenofibrate differentially regulates plasminogen activator inhibitor-1 gene expression via adenosine monophosphate-activated protein kinase-dependent induction of orphan nuclear receptor small heterodimer partner. Hepatology. 2009 Sep;50(3):880-92. doi: 10.1002/hep.23049. PubMed PMID: 19593819; PubMed Central PMCID: PMC2737064.
12: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 May;31(4):263-98. PubMed PMID: 19557204.
13: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.
14: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.
15: Zhu T, Awni WM, Hosmane B, Kelly MT, Sleep DJ, Stolzenbach JC, Wan K, Chira TO, Pradhan RS. ABT-335, the choline salt of fenofibric acid, does not have a clinically significant pharmacokinetic interaction with rosuvastatin in humans. J Clin Pharmacol. 2009 Jan;49(1):63-71. doi: 10.1177/0091270008325671. Epub 2008 Oct 24. PubMed PMID: 18952910.
16: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 May;30(4):313-31. PubMed PMID: 18773127.
17: Cong WN, Tao RY, Tian JY, Liu GT, Ye F. The establishment of a novel non-alcoholic steatohepatitis model accompanied with obesity and insulin resistance in mice. Life Sci. 2008 May 7;82(19-20):983-90. doi: 10.1016/j.lfs.2008.01.022. Epub 2008 Mar 4. PubMed PMID: 18417155.
18: Naderali EK, Fatani S. The effects of fenofibrate on metabolic and vascular changes induced by chocolate-supplemented diet in the rat. Eur J Pharmacol. 2005 Oct 3;521(1-3):99-104. Epub 2005 Sep 13. PubMed PMID: 16165124.

Explore Compound Types